molecular formula C6H5BrF6O3 B14381959 Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate CAS No. 88239-64-9

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate

Cat. No.: B14381959
CAS No.: 88239-64-9
M. Wt: 319.00 g/mol
InChI Key: DRHFJZGDPIBEEN-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is a chemical compound with the molecular formula C6H6BrF6O3. It is an ester that contains bromine and multiple fluorine atoms, making it a compound of interest in various chemical reactions and applications. This compound is typically a colorless to slightly yellow liquid and is known for its reactivity due to the presence of bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be synthesized through several methods. One common method involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) in the solvent sulfolane. This reaction is carried out at 100°C for 12 hours, yielding the desired compound with a yield of approximately 31% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes and ketones using the Reformatsky reagent yield 2,2-difluoro-3-hydroxy esters .

Scientific Research Applications

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate exerts its effects involves the reactivity of the bromine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multiple fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88239-64-9

Molecular Formula

C6H5BrF6O3

Molecular Weight

319.00 g/mol

IUPAC Name

ethyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate

InChI

InChI=1S/C6H5BrF6O3/c1-2-15-3(14)4(8,9)16-6(12,13)5(7,10)11/h2H2,1H3

InChI Key

DRHFJZGDPIBEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC(C(F)(F)Br)(F)F)(F)F

Origin of Product

United States

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